REACTION_CXSMILES
|
[Br:1][CH2:2][C:3](Br)=[O:4].[Cl-].[Cl-].[Ca+2].N1C=CC=CC=1.[CH3:15][O:16][C:17]1[CH:24]=[CH:23][C:20]([CH2:21][OH:22])=[CH:19][CH:18]=1>C1(C)C=CC=CC=1>[Br:1][CH2:2][C:3]([O:22][CH2:21][C:20]1[CH:23]=[CH:24][C:17]([O:16][CH3:15])=[CH:18][CH:19]=1)=[O:4] |f:1.2.3|
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Name
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|
Quantity
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20.2 g
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Type
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reactant
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Smiles
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BrCC(=O)Br
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CO)C=C1
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Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
are added dropwise at -10° C
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Type
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ADDITION
|
Details
|
are added dropwise to this mixture in the course of 20 minutes at -10° C.
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
to react for 1 hour at this temperature
|
Duration
|
1 h
|
Name
|
|
Type
|
|
Smiles
|
BrCC(=O)OCC1=CC=C(C=C1)OC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |